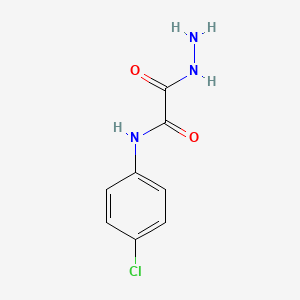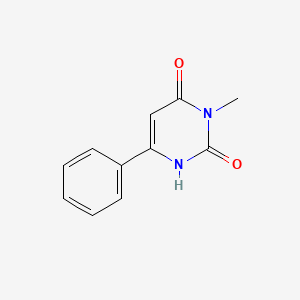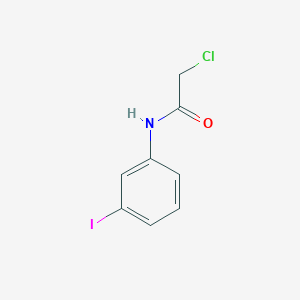
2-chloro-N-(3-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(3-iodophenyl)acetamide” is a compound with the molecular formula C8H7ClINO1. It has a molecular weight of 295.511.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-chloro-N-(3-iodophenyl)acetamide” from the web search results.Molecular Structure Analysis
The InChI code for “2-chloro-N-(3-iodophenyl)acetamide” is 1S/C8H7ClINO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)1. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-chloro-N-(3-iodophenyl)acetamide” from the web search results.Physical And Chemical Properties Analysis
“2-chloro-N-(3-iodophenyl)acetamide” is a powder with a melting point of 110-115°C2. It has a purity of 95%2.Applications De Recherche Scientifique
Comparative Metabolism in Herbicides
2-Chloro-N-(3-iodophenyl)acetamide is structurally related to chloroacetamide herbicides, which are widely used in agriculture. These herbicides, such as acetochlor and alachlor, undergo complex metabolic activation pathways leading to carcinogenic compounds in rats. The study of these pathways, involving compounds like 2-chloro-N-(3-iodophenyl)acetamide, helps in understanding the bioactivation and potential risks associated with these herbicides. Human and rat liver microsomes metabolize these compounds differently, which has implications for human safety evaluations. The enzymes CYP3A4 and CYP2B6 have been identified as responsible for human metabolism of these herbicides, which is crucial for assessing human exposure risk and designing safer herbicides (Coleman et al., 2000).
Crystal Structures and Molecular Interactions
The crystal structure of 2-chloro-N-(3-iodophenyl)acetamide provides insights into molecular interactions, such as hydrogen bonds and halogen interactions, that dictate the assembly and properties of crystalline materials. These interactions are critical for the design of pharmaceuticals and materials with specific properties. For instance, hydrogen bonding and halogen interactions can influence the solubility, stability, and bioavailability of pharmaceutical compounds. Studies on similar structures, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, demonstrate the importance of these interactions in crystal engineering (Narayana et al., 2016).
Nonlinear Optical Properties
Research into the nonlinear optical properties of compounds structurally similar to 2-chloro-N-(3-iodophenyl)acetamide, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, highlights the potential of these materials in photonic devices. Nonlinear optical materials are key components in the development of optical switches, modulators, and other devices critical for telecommunications and information processing. The study of these properties involves advanced computational and experimental techniques to predict and measure the response of materials to intense light fields (Castro et al., 2017).
Safety And Hazards
This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation23.
Orientations Futures
“2-chloro-N-(3-iodophenyl)acetamide” has gained attention in scientific research due to its unique properties and potential applications in various fields4. However, the specific future directions are not mentioned in the web search results.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
2-chloro-N-(3-iodophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCFRHNFYYNTGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368185 |
Source


|
| Record name | 2-chloro-N-(3-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-iodophenyl)acetamide | |
CAS RN |
2564-01-4 |
Source


|
| Record name | 2-chloro-N-(3-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-iodophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)
![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)
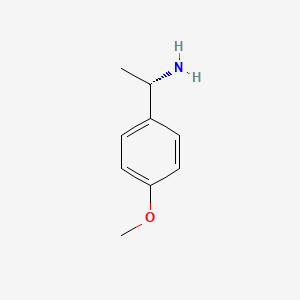

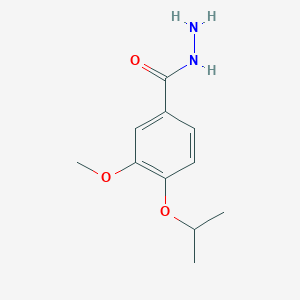
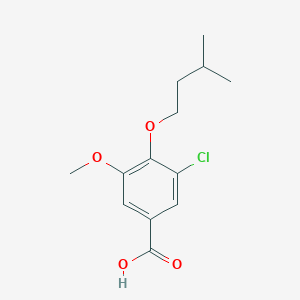
![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
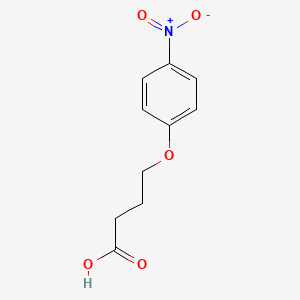
![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
